1-Benzyl-2-methylbenzodiazole-5-carboxylic acid
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Overview
Description
1-Benzyl-2-methylbenzodiazole-5-carboxylic acid is a chemical compound with the molecular formula C16H14N2O2 and a molecular weight of 266.29 g/mol . It is also known by its IUPAC name, 1-benzyl-2-methyl-1H-benzimidazole-5-carboxylic acid . This compound is characterized by its benzodiazole core structure, which is substituted with a benzyl group at the 1-position and a carboxylic acid group at the 5-position.
Preparation Methods
The synthesis of 1-Benzyl-2-methylbenzodiazole-5-carboxylic acid typically involves the following steps:
Formation of the Benzodiazole Core: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole core.
Introduction of the Benzyl Group: The benzimidazole core is then alkylated with benzyl chloride under basic conditions to introduce the benzyl group at the 1-position.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-Benzyl-2-methylbenzodiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-Benzyl-2-methylbenzodiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-methylbenzodiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
1-Benzyl-2-methylbenzodiazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-Benzyl-2-methylbenzimidazole: Lacks the carboxylic acid group at the 5-position.
2-Methyl-1-phenylmethyl-1H-benzimidazole-5-carboxylic acid: Similar structure but with different substituents.
1-Benzyl-2-methyl-1H-benzoimidazole-5-carboxylic acid: Another structural isomer with slight variations.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the benzodiazole core.
Properties
IUPAC Name |
1-benzyl-2-methylbenzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-17-14-9-13(16(19)20)7-8-15(14)18(11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSLIEFTLBFUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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